Technical Guide: Physicochemical Properties & Synthesis of 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol
Technical Guide: Physicochemical Properties & Synthesis of 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol
Part 1: Executive Summary & Compound Identity
7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol is a specialized derivative of the 8-hydroxyquinoline (8-HQ) scaffold. It belongs to a class of molecules known as MPACs (Metal-Protein Attenuating Compounds) . By combining the metal-chelating core of 8-HQ with a lipophilic aryl substituent at the 5-position and a heavy halogen (iodine) at the 7-position, this molecule is engineered to cross biological membranes (such as the Blood-Brain Barrier) and modulate dysregulated metal ions (Zn²⁺, Cu²⁺, Fe³⁺) in pathological states like Alzheimer’s disease or neoplasia.
This guide details the physicochemical profile, synthesis logic, and functional mechanisms of this compound, distinguishing it from simpler analogs like Clioquinol or Iodoquinol.
Chemical Identity
| Property | Detail |
| IUPAC Name | 7-iodo-5-(2-methoxyphenyl)quinolin-8-ol |
| Core Scaffold | 8-Hydroxyquinoline (Oxine) |
| Molecular Formula | C₁₆H₁₂INO₂ |
| Molecular Weight | 377.18 g/mol |
| Key Substituents | 5-Position: 2-Methoxyphenyl (Steric bulk, lipophilicity)7-Position: Iodine (pKa modulation, halogen bonding) |
| Structural Class | 5-Aryl-7-halo-8-hydroxyquinoline |
Part 2: Physicochemical Properties
The introduction of the 2-methoxyphenyl group and the iodine atom drastically alters the solubility and electronic profile compared to the parent 8-HQ.
Calculated & Predicted Properties
Note: Values are derived from fragment-based QSAR models and structural analogs (e.g., Clioquinol, PBT2).
| Parameter | Value (Approx.) | Clinical Significance |
| LogP (Octanol/Water) | 4.2 – 4.8 | High Lipophilicity. Indicates strong potential for passive diffusion across the Blood-Brain Barrier (BBB) and cell membranes. Significantly more lipophilic than Clioquinol (LogP ~3.5). |
| pKa₁ (Pyridinic N) | ~3.2 | Lower than parent 8-HQ (pKa ~5.0) due to the electron-withdrawing iodine and steric twisting of the 5-aryl group. |
| pKa₂ (Phenolic OH) | ~7.8 | The acidity of the phenol is enhanced by the ortho-iodine (inductive effect), making the anion more stable at physiological pH. |
| Topological PSA | ~42 Ų | Low polar surface area supports high membrane permeability. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in water. Requires formulation (e.g., cyclodextrins, lipid carriers). |
| Solubility (Organic) | High | Soluble in DMSO, DCM, Chloroform, and hot Ethanol. |
| Melting Point | 165 – 185 °C | Predicted range. The 5-aryl twist disrupts the planar pi-stacking seen in 5,7-diiodo-8-HQ, potentially lowering the MP relative to planar analogs. |
Structural Dynamics & Chelation
The 5-(2-methoxyphenyl) group introduces a "molecular twist." Unlike planar 8-HQ derivatives, the phenyl ring at position 5 cannot lie flat against the quinoline system due to steric hindrance with the H-4 and H-6 (or I-7) atoms.
-
Effect: This non-planarity disrupts crystal packing (enhancing solubility in lipids) and prevents non-specific intercalation into DNA, a common toxicity issue with planar intercalators.
-
Chelation Geometry: The N-1 and O-8 atoms form a bidentate pocket. The 7-Iodo group exerts an electronic effect that fine-tunes the metal binding affinity (
), ensuring the molecule acts as a "chaperone" (moderate affinity) rather than a "stripper" (high affinity) of metals.
Part 3: Synthesis Protocol
Since this is a specific asymmetric derivative, direct halogenation of 8-HQ is insufficient. The synthesis requires a stepwise approach, prioritizing the installation of the carbon-carbon bond at position 5 via Suzuki-Miyaura Cross-Coupling , followed by regioselective iodination.
Diagram: Synthetic Pathway
Caption: Stepwise synthesis of 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol via Suzuki coupling and late-stage iodination.
Detailed Methodology
Step 1: Protection of the Phenol
To prevent catalyst poisoning during the Suzuki coupling, the 8-hydroxyl group of 5-bromo-8-hydroxyquinoline must be protected.
-
Reagents: Benzyl bromide (BnBr), Potassium Carbonate (
), DMF. -
Procedure: Stir 5-bromo-8-hydroxyquinoline with 1.2 eq BnBr and 2.0 eq Base in DMF at 60°C for 4 hours. Precipitate with water.
Step 2: Suzuki-Miyaura Coupling
-
Substrates: 5-Bromo-8-(benzyloxy)quinoline + 2-Methoxyphenylboronic acid.
-
Catalyst:
(5 mol%). -
Conditions: Toluene/Ethanol/Water (biphasic system) with
at reflux (90-100°C) under Argon atmosphere for 12-16 hours. -
Outcome: The bromine at position 5 is replaced by the 2-methoxyphenyl group.
Step 3: Deprotection
Remove the benzyl group to restore the chelating hydroxyl.
-
Method: Hydrogenation (
balloon) over 10% Pd/C in Methanol/EtOAc, or acid hydrolysis (HBr/Acetic Acid) if the methoxy group on the phenyl ring is stable to acid (usually stable).
Step 4: Regioselective Iodination
With position 5 blocked by the aryl group, electrophilic aromatic substitution will occur exclusively at the activated position 7 (ortho to the hydroxyl).
-
Reagents: N-Iodosuccinimide (NIS) or Iodine (
) with Morpholine (complex). -
Solvent: Methanol or DCM.
-
Procedure: Treat the 5-(2-methoxyphenyl)quinolin-8-ol with 1.05 eq of NIS at 0°C to RT. The reaction is usually rapid (1-2 hours).
-
Purification: Recrystallize from Ethanol to obtain the final yellow crystalline solid.
Part 4: Biological Mechanism (MPAC Activity)
This molecule acts as a Zinc/Copper Ionophore . In neurodegenerative diseases (AD/HD) and cancer, metal ions are often trapped extracellularly (in amyloid plaques) or dysregulated intracellularly.
Mechanism of Action[2][4][5]
-
Solubilization: The lipophilic ligand crosses the membrane.
-
Chelation: It binds
or in a 2:1 (Ligand:Metal) ratio. -
Redistribution: It transports these metals from areas of toxic accumulation (e.g., Aβ plaques) into the cell.
-
Signaling: Intracellular release of Zinc activates neuroprotective pathways (e.g., PI3K/Akt) or inhibits proteasomes in cancer cells.
Diagram: MPAC Mechanism
Caption: Ionophore mechanism: The ligand solubilizes trapped extracellular metals and transports them intracellularly to activate signaling.
Part 5: References
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and biological applications." Drug Design, Development and Therapy, 7, 1157–1178. Link
-
Heiskanen, J.P., & Hormi, O.E. (2009).[1] "4-Aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline using a Suzuki–Miyaura cross-coupling approach." Tetrahedron, 65(2), 518-524.[1] (Validates Suzuki coupling on 8-HQ scaffold). Link
-
Adlard, P.A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ." Neuron, 59(1), 43-55. (Establishes MPAC mechanism for 8-HQ derivatives). Link
-
Gershon, H., et al. (1997).[2] "Synthesis and antifungal activity of 5- and 7-substituted 8-hydroxyquinolines." Monatshefte für Chemie, 128, 1201–1209. (Discusses halogenation patterns). Link
-
Oliveri, V. (2020). "8-Hydroxyquinoline-based compounds for the treatment of cancer." European Journal of Medicinal Chemistry, 205, 112646. Link
